molecular formula C8H10F2N2 B8321011 N-(2,2-difiuoroethyl)benzene-1,2-diamine

N-(2,2-difiuoroethyl)benzene-1,2-diamine

Cat. No. B8321011
M. Wt: 172.18 g/mol
InChI Key: NPUUHVOZAWKVCR-UHFFFAOYSA-N
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Patent
US08835634B2

Procedure details

To a solution of 3.6 g (18 mM) of N-(2,2-difluoroethyl)-2-nitroaniline in 25 ml of methanol, were added 470 mg of palladium on carbon at 5%. The reaction mixture was stirred for 3 h at room temperature under hydrogen atmosphere, at room pressure and room temperature. The catalyst was filtrated on Celite and the filtrate was evaporated under vacuum to give 3 g of N-(2,2-difluoroethyl)benzene-1,2-diamine as an oil. Yield: 97.5%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
470 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[CH2:3][NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O>CO.[Pd]>[F:1][CH:2]([F:14])[CH2:3][NH:4][C:5]1[C:6]([NH2:11])=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
FC(CNC1=C(C=CC=C1)[N+](=O)[O-])F
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
470 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature under hydrogen atmosphere, at room pressure and room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtrated on Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(CNC=1C(=CC=CC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.